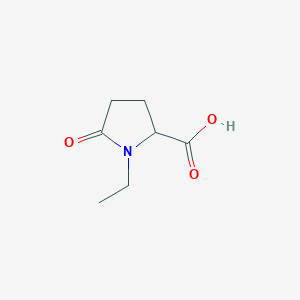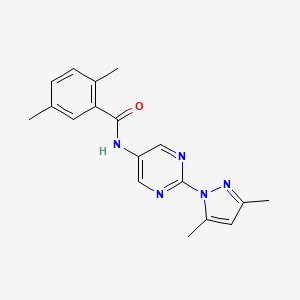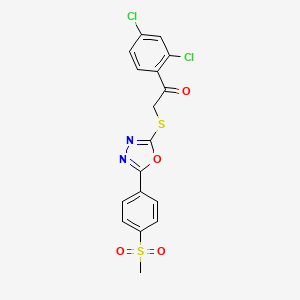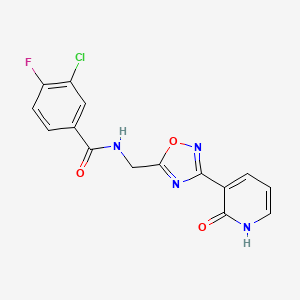
1-乙基-5-氧代吡咯烷-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
科学研究应用
1-Ethyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 1-ethyl-5-oxopyrrolidine-2-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best results for drug candidates .
生化分析
Biochemical Properties
1-Ethyl-5-oxopyrrolidine-2-carboxylic acid has been found to interact with several biomolecules. For instance, it has been suggested as a possible inhibitor of GABA transaminase, which could lead to an increase in the amount of GABA, a neurotransmitter with antiepileptic action .
Cellular Effects
The effects of 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid on cells are diverse. It has been reported to have antiviral properties, with the ability to inactivate several viruses including hepatitis B surface antigen, vaccinia virus, herpes simplex virus, and influenza virus .
Molecular Mechanism
At the molecular level, 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects through various mechanisms. As mentioned earlier, it is a possible inhibitor of GABA transaminase, which could lead to an increase in GABA levels .
Metabolic Pathways
It is known to interact with GABA transaminase, but the full extent of its involvement in metabolic pathways, including any effects on metabolic flux or metabolite levels, is not clear .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of ethylamine with 5-oxopyrrolidine-2-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods: In industrial settings, the production of 1-ethyl-5-oxopyrrolidine-2-carboxylic acid often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow chemistry and in-line purification .
化学反应分析
Types of Reactions: 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
相似化合物的比较
5-Oxopyrrolidine-2-carboxylic acid: Lacks the ethyl group, resulting in different biological activities.
1-Methyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
1-ethyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-8-5(7(10)11)3-4-6(8)9/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPBFFUIGQGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2546079.png)
![3-(4-ethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546080.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)
![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2546091.png)
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2546094.png)

![2-phenoxy-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B2546096.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2546100.png)
